1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
CAS No.: 921109-82-2
Cat. No.: VC11915861
Molecular Formula: C17H16N6O3
Molecular Weight: 352.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921109-82-2 |
|---|---|
| Molecular Formula | C17H16N6O3 |
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea |
| Standard InChI | InChI=1S/C17H16N6O3/c1-11-2-5-13(6-3-11)23-16(20-21-22-23)9-18-17(24)19-12-4-7-14-15(8-12)26-10-25-14/h2-8H,9-10H2,1H3,(H2,18,19,24) |
| Standard InChI Key | DPYKDHOYFGIJNX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Introduction
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea represents a hybrid structure combining pharmacologically significant moieties such as benzodioxole and tetrazole. These structural motifs are known for their diverse applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities. This article provides a detailed exploration of the compound's structural features, synthesis, and potential applications.
Structural Features
The compound consists of:
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A benzodioxole ring (2H-1,3-benzodioxole), which is a bicyclic structure containing an oxygenated heterocycle fused with a benzene ring. This motif is often associated with bioactivity due to its electron-donating properties.
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A tetrazole ring (1H-1,2,3,4-tetrazole) substituted with a 4-methylphenyl group. Tetrazoles are commonly used as bioisosteres for carboxylic acids in drug design.
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A urea linkage, which connects the benzodioxole and tetrazole moieties. Urea derivatives are known for their hydrogen bonding capabilities, enhancing binding interactions with biological targets.
The molecular structure suggests potential biological activity due to the presence of multiple functional groups capable of interacting with enzymes and receptors.
Synthesis
Although specific synthesis pathways for this compound were not detailed in the search results, general methods for similar compounds involve:
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Formation of the tetrazole ring: This can be achieved via cyclization reactions involving hydrazoic acid or azide precursors.
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Coupling reactions: The benzodioxole derivative can be linked to the tetrazole moiety through urea bond formation using isocyanates or carbamoyl chlorides.
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Substitution reactions: The introduction of the 4-methylphenyl group into the tetrazole ring typically involves electrophilic aromatic substitution or cross-coupling reactions.
Potential Applications
Based on structural similarities to other bioactive compounds:
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Antimicrobial Activity: Benzodioxole derivatives have demonstrated antibacterial and antifungal properties by disrupting microbial cell walls or interfering with enzymatic pathways.
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Anticancer Potential: Tetrazoles are known to inhibit specific kinases involved in cancer proliferation pathways.
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Anti-inflammatory Effects: The urea group can enhance interactions with inflammatory mediators such as cyclooxygenase enzymes.
Research Findings
While no direct experimental data on this specific compound was found in the provided search results:
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